(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane chemical properties
(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane chemical properties
An In-Depth Technical Guide to (S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane is a sophisticated chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional spirocyclic structure, which combines a cyclopropane ring with a protected amino lactam, offers a unique conformational constraint that is increasingly sought after in the design of novel therapeutics. This guide provides a comprehensive technical overview of its chemical properties, proposes a logical synthetic pathway, and details its critical role as a key intermediate, particularly in the development of advanced antibacterial agents. The primary amine serves as a crucial functional handle for synthetic elaboration, enabling its incorporation into complex molecular architectures to enhance potency, selectivity, and pharmacokinetic profiles.
Molecular Overview and Physicochemical Properties
The unique topology of (S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane distinguishes it from more common, planar scaffolds in drug discovery. The fusion of a cyclopropane and a pyrrolidinone ring at a single carbon atom (the spiro center) creates a rigid framework that can precisely orient functional groups in three-dimensional space.
Chemical Structure and Stereochemistry
The molecule possesses a single defined stereocenter at the C7 position, designated as (S). This chirality is crucial for its biological activity when incorporated into larger molecules, as stereochemistry often dictates molecular recognition at the target protein. The benzyl group serves as a protecting group for the lactam nitrogen, preventing unwanted side reactions and potentially influencing the molecule's solubility and handling characteristics.
Caption: Chemical structure of the title compound.
Physicochemical Data Summary
The following table summarizes the key identification and property data for this compound. Experimental physical properties such as melting and boiling points are not widely reported in the literature, which is common for specialized synthetic intermediates.
| Property | Value | Source |
| IUPAC Name | (7S)-7-amino-5-benzyl-5-azaspiro[2.4]heptan-4-one | [1] |
| CAS Number | 144282-41-7 | [1] |
| Molecular Formula | C₁₃H₁₆N₂O | [1] |
| Molecular Weight | 216.28 g/mol | Calculated |
| Canonical SMILES | N[C@@H]1CN(CC2=CC=CC=C2)C(=O)C12CC2 | [1] |
| InChI Key | LHEHAUPMESDYCV-LLVKDONJSA-N | [1] |
| Purity (Typical) | ≥95% | [1] |
| Physical Form | Solid (predicted) | Inferred |
Synthesis and Characterization
While specific, detailed synthetic procedures for this exact molecule are proprietary or not widely published, a plausible retrosynthetic analysis can be constructed based on established principles of organic chemistry. The key challenges in the synthesis are the construction of the spirocyclic core and the stereoselective introduction of the amine group.
Proposed Synthetic Strategy
A logical approach involves the formation of the azaspirocyclic lactam first, followed by the introduction of the amino group. The cyclopropane ring can be introduced via cyclopropanation of a suitable α,β-unsaturated precursor.
Caption: A plausible synthetic workflow for the target molecule.
Experimental Protocol: A Generalized Synthetic Approach
The following protocol is a conceptual, step-by-step methodology based on the strategy outlined above.
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Step 1: Synthesis of N-Benzyl Methylene-pyrrolidinone. React itaconic anhydride with benzylamine in a suitable solvent like toluene with azeotropic removal of water to form the corresponding N-benzyl succinimide derivative. Subsequent selective reduction or rearrangement would yield the α,β-unsaturated lactam.
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Step 2: Cyclopropanation. The unsaturated lactam is treated with a cyclopropanating agent. The Corey-Chaykovsky reaction, using dimethylsulfoxonium ylide, is a well-established method for the formation of cyclopropanes from α,β-unsaturated carbonyls. This reaction would form the 5-benzyl-5-azaspiro[2.4]heptan-4-one core.
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Step 3: α-Halogenation. The lactam is then functionalized at the α-position (C7). This can be achieved by forming the enolate with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) followed by quenching with an electrophilic bromine source (e.g., N-Bromosuccinimide).
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Step 4: Stereoselective Amination. The resulting α-bromo lactam is treated with sodium azide to introduce the azide group via an Sₙ2 reaction. Subsequent reduction of the azide, for instance by catalytic hydrogenation (H₂, Pd/C) or using Staudinger conditions (PPh₃, H₂O), yields the primary amine. Chiral resolution may be required at this stage or an asymmetric synthesis strategy employed to isolate the desired (S)-enantiomer.
Spectroscopic Characterization
The structural confirmation of (S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane would rely on a combination of NMR spectroscopy and high-resolution mass spectrometry (HRMS). The expected spectroscopic signatures are summarized below.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons: Multiplets in the range of δ 7.2-7.4 ppm (5H, benzyl).- Benzyl CH₂: A singlet or AB quartet around δ 4.5 ppm (2H).- Lactam CH₂: Diastereotopic protons adjacent to nitrogen, likely around δ 3.0-3.5 ppm (2H).- α-Proton (C7): A distinct methine proton signal (1H), coupled to adjacent protons.- Cyclopropane protons: Complex, shielded multiplets in the range of δ 0.5-1.5 ppm (4H). |
| ¹³C NMR | - Carbonyl (C4): A signal in the downfield region, δ ~170-175 ppm.- Aromatic carbons: Signals between δ 127-140 ppm.- Benzyl CH₂: A signal around δ 45-50 ppm.- Spiro carbon (C3): A quaternary carbon signal.- α-Carbon (C7): A methine carbon signal around δ 50-60 ppm.- Cyclopropane carbons: Shielded signals below δ 30 ppm. |
| HRMS (ESI+) | Calculated m/z for [C₁₃H₁₇N₂O]⁺ ([M+H]⁺): 217.1335. Found value should be within ±5 ppm. |
Chemical Reactivity and Synthetic Utility
The synthetic value of this molecule lies almost entirely in the reactivity of its primary amine group. This functionality allows the spirocyclic scaffold to be readily incorporated into larger molecules.
The Role of the Primary Amine: A Gateway to Bioactive Molecules
The C7-amino group is a potent nucleophile, making it an ideal handle for forming stable amide bonds. In drug development, this allows for the covalent linkage of the spirocyclic fragment to a pharmacophoric core, such as a quinolone acid. This transformation is fundamental to its application in medicinal chemistry.
Caption: Amide bond formation using the primary amine.
Application in Peptide Synthesis
The molecule can be viewed as a constrained, non-proteinogenic amino acid analogue. In peptide synthesis, the N-terminus must be protected (e.g., with Fmoc or Boc groups) before activating the carboxyl group for coupling.[2][3] However, in its typical use, the amine of the spiro-scaffold is the nucleophile that attacks an activated carboxylic acid of another molecule, such as a growing peptide chain or a drug core.[3] The benzyl group on the lactam nitrogen acts as a permanent protecting group throughout the synthesis of the target molecule.
Significance in Drug Discovery and Medicinal Chemistry
The azaspiro[2.4]heptane moiety is a privileged scaffold found in several advanced antibacterial agents. Its rigid, three-dimensional nature is thought to improve binding affinity and specificity for bacterial targets like DNA gyrase and topoisomerase IV, while potentially circumventing certain resistance mechanisms.
Core Scaffold in Quinolone Antibiotics
The most prominent application of this building block is in the synthesis of modern fluoroquinolone antibiotics.[4] For example, the core structure is found in Sitafloxacin and related investigational drugs.[5][6] In these molecules, the amine of the spiro-scaffold is coupled to the C7 position of the quinolone core. This substitution is critical for the drug's antibacterial spectrum and potency. The spirocyclic moiety replaces the piperazine or pyrrolidine rings commonly found in older generations of quinolones.
Safety and Handling
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Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.
Conclusion
(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane is a high-value, chiral intermediate whose chemical properties are defined by its unique spirocyclic architecture and the synthetic versatility of its primary amine. Its rigid conformation provides a powerful tool for medicinal chemists to explore chemical space with greater three-dimensional complexity. The established importance of this scaffold in potent antibacterial agents underscores its continued relevance and utility in the ongoing search for next-generation therapeutics.
References
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(1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one - MDPI. [Link]
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7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid - PubChem. [Link]
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7-((S)-7-aMino-5-azaspiro[2.4]heptan-5-yl)-8-broMo-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrate - ChemWhat. [Link]
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Amino Acid Derivatives for Peptide Synthesis - AAPPTec. [Link]
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Introduction to Peptide Synthesis - PMC - NIH. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. peptide.com [peptide.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Azaspiro[2.4]heptan-7-aMine CAS#: 129306-03-2 [m.chemicalbook.com]
- 5. 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid | C19H18ClF2N3O3 | CID 464895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
![Chemical structure of (S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](https://i.imgur.com/8E3O3vY.png)
